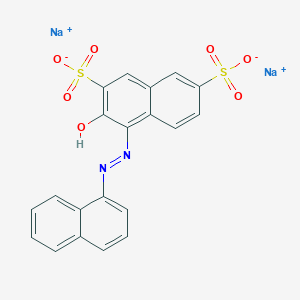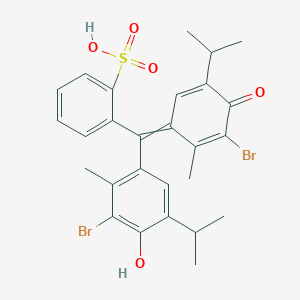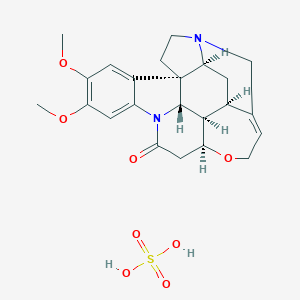
ボルドーレッド
概要
説明
Acid Red 17, also known as Newport Acid Bordeaux B Conc. C.I. 16180, is a chemical compound with the linear formula C20H12N2Na2O7S2 . It is used as a coloring agent in various applications. In cosmetics and personal care products, Acid Red 17 is used in the formulation of bath products, cleansing products, colognes and fragrances, hair conditioners, hair wave sets, makeup, nail products, skin care products, and suntan products .
Chemical Reactions Analysis
A study discusses the degradation mechanism of Acid Red 17 using HPLC-MS/MS . The study investigates the feasibility of applying ozone and ultraviolet to detoxify the wastewater containing Acid Red 17 dye .
Physical and Chemical Properties Analysis
Acid Red 17 appears as an odorless, dark red powder or granules . It is soluble in water and alcohol at ambient conditions . It is generally supplied as red Sodium Salt but can also be used as Calcium and Potassium Salts .
科学的研究の応用
超音波触媒分解
Acid Red 17は、超音波触媒分解に関連する研究で使用されてきました . このプロセスには、超音波と触媒を使用して廃水中の汚染物質を分解することが含まれます。 ある研究では、ナノサイズのバイオシリカ粒子が添加され、Acid Red 17の超音波触媒分解が促進されました。 その結果、超音波処理のみの場合と比較して、染料除去効率は25%から94%に増加したことが示されました .
廃水処理
繊維、衣料品、印刷などの多くの産業では、Acid Red 17などの有機染料を使用して製品を着色しています。 これにより、一般的に危険で生分解性がない着色廃水が大量に発生します . Acid Red 17は、このタイプの廃水の処理方法を探求する研究でよく使用されます。
高度酸化プロセス(AOP)
ここ数年、超音波は、廃水汚染物質の処理のための高度酸化プロセス(AOP)として広く使用されてきました . Acid Red 17は、これらの研究では代表的な有機染料汚染物質としてよく使用されます。
分解効率に関する研究
さまざまな条件がAcid Red 17の分解効率にどのように影響するかを理解するための研究が行われています . たとえば、ある研究では、初期染料濃度が高くなるにつれて脱色効率が低下することがわかりました
Safety and Hazards
作用機序
Target of Action
Bordeaux Red, also known as Acid Red 17, is primarily used as a redox indicator . Its primary targets are the cells in which it is used for cytoplasm staining, such as spleen, testis, and liver slice staining .
Mode of Action
As a redox indicator, Bordeaux Red interacts with its targets by binding to various components within the cell, thereby staining the cytoplasm . This allows for the visualization of these cells under a microscope, aiding in various types of biological research .
Biochemical Pathways
As a redox indicator, it is likely involved in oxidation-reduction reactions within the cell .
Pharmacokinetics
As a dye used for staining in research settings, it is typically applied directly to the cells or tissues of interest, and its bioavailability in these contexts is high .
Result of Action
The primary result of Bordeaux Red’s action is the staining of the cytoplasm of cells, which allows for better visualization under a microscope . This can aid in the identification and study of various cellular structures and processes .
Action Environment
The action of Bordeaux Red can be influenced by various environmental factors. For example, the pH of the solution it is in can affect its color and therefore its effectiveness as a stain . Additionally, its stability may be affected by factors such as temperature and light exposure .
生化学分析
Biochemical Properties
Bordeaux Red plays a significant role in biochemical reactions as a redox indicator. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization of cellular components. The compound’s interaction with enzymes such as peroxidases and oxidases is crucial for its function as a redox indicator. These interactions involve the transfer of electrons, leading to changes in the compound’s color, which can be used to monitor redox reactions in biological systems .
Cellular Effects
Bordeaux Red affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s staining properties allow researchers to visualize cellular structures and study the effects of different treatments on cells. Bordeaux Red’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of Bordeaux Red involves its interaction with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting cellular processes. Bordeaux Red’s ability to act as a redox indicator is due to its capacity to undergo reversible oxidation and reduction reactions, which are essential for monitoring redox states in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bordeaux Red can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Bordeaux Red is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Bordeaux Red can lead to changes in cellular function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of Bordeaux Red vary with different dosages in animal models. At lower doses, the compound can be used effectively as a redox indicator and cytoplasmic stain without causing significant adverse effects. At higher doses, Bordeaux Red may exhibit toxic or adverse effects, including changes in cellular function and metabolism. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
Bordeaux Red is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function as a redox indicator. The compound’s effects on metabolic flux and metabolite levels can provide insights into cellular metabolism and redox states. Bordeaux Red’s interactions with enzymes such as peroxidases and oxidases are crucial for its role in monitoring redox reactions in biological systems .
Transport and Distribution
Within cells and tissues, Bordeaux Red is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Bordeaux Red’s ability to stain cytoplasmic components is due to its efficient transport and distribution within cells, allowing researchers to visualize cellular structures and study their functions .
Subcellular Localization
Bordeaux Red’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that Bordeaux Red accumulates in the desired cellular locations, allowing researchers to study its effects on cellular structures and functions. The compound’s staining properties are a result of its precise subcellular localization, enabling detailed visualization of cellular components .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Red 17 involves multiple steps starting from 2-naphthol and 4-nitrobenzene diazonium chloride. The reaction involves coupling these two compounds through an azo coupling reaction to form the final product.", "Starting Materials": [ "2-naphthol", "4-nitrobenzene diazonium chloride" ], "Reaction": [ "Dissolve 2-naphthol in dilute sodium hydroxide solution", "Add 4-nitrobenzene diazonium chloride to the above solution slowly while stirring", "Maintain the temperature between 0-5°C and stir for 30 minutes", "Add sodium acetate to the above solution to maintain the pH at 4-5", "Filter the precipitated product and wash with water", "Dry the product and recrystallize from ethanol to obtain Acid Red 17" ] } | |
CAS番号 |
5858-33-3 |
分子式 |
C20H14N2NaO7S2 |
分子量 |
481.5 g/mol |
IUPAC名 |
disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
InChIキー |
HLHKUXAZADZGCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
| 5858-33-3 | |
ピクトグラム |
Irritant |
同義語 |
ABB compound acid Bordeaux B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bordeaux Red?
A1: Bordeaux Red has the molecular formula C20H12N2Na2O7S2 and a molecular weight of 502.4 g/mol.
Q2: What are the spectroscopic characteristics of Bordeaux Red?
A2: Bordeaux Red exhibits a maximum absorbance in the visible region at 519 nm. [] This absorbance decreases over time when the dye is subjected to degradation processes. []
Q3: How does the structure of Bordeaux Red relate to its color?
A3: Bordeaux Red is classified as a monoazo dye, meaning it contains a single azo group (-N=N-) which acts as a chromophore, responsible for its color. [] The specific shade of red is influenced by the substituents attached to the aromatic rings flanking the azo group.
Q4: How does the presence of electrolytes affect Bordeaux Red in aqueous solutions?
A4: Studies have shown that adding counter-ions like Na+ to aqueous solutions of Bordeaux Red influences its aggregation behavior. [] The observed hypochromic effect with increasing salt concentration suggests that the counter-ions disrupt water structure and reduce electrostatic repulsion between dye anions. This, in turn, promotes the aggregation of Bordeaux Red molecules. []
Q5: Does Bordeaux Red exhibit metachromasy?
A5: While some components of commercial Bordeaux Red samples have shown metachromatic responses with certain chromotropes like hexammine cobaltic chloride, the unfractionated dye itself does not typically exhibit metachromasy. []
Q6: How is Bordeaux Red typically degraded in industrial wastewater?
A6: Several methods have been explored for the degradation of Bordeaux Red in wastewater, including:
- Photocatalytic Degradation: Bordeaux Red can be degraded using photocatalysis, often employing titanium dioxide (TiO2) as a photocatalyst under UV or visible light irradiation. [, , ] This method often utilizes electron acceptors like hydrogen peroxide (H2O2) or potassium bromate (KBrO3) to enhance the degradation process. []
- Sonophotocatalytic Degradation: Combining ultrasound with photocatalysis has been shown to be effective in degrading Bordeaux Red. Using silver-impregnated zinc oxide (Ag/ZnO) as a catalyst, this method achieved high degradation rates under visible light. []
- Advanced Oxidation Processes (AOPs): AOPs like UV/H2O2 have been investigated for the removal of Bordeaux Red from wastewater. [] The efficiency of these processes depends on factors like reactor configuration, flow rate, and the presence of other contaminants. []
- Heterogeneous Fenton-like Degradation: This method utilizes iron-impregnated nanoporous clinoptilolite (Fe-NP-Clin) as a catalyst in the presence of H2O2. [] The efficiency of this process depends on factors such as pH, H2O2 dosage, catalyst loading, and dye concentration. []
Q7: How does the degradation rate of Bordeaux Red compare to other dyes in mixtures?
A7: The degradation rate of Bordeaux Red in mixtures can vary depending on the other dyes present and the degradation method used. Studies using immobilized TiO2 photocatalysis with H2O2 have shown that Bordeaux Red degrades faster than Acid Orange 52 and Acid Yellow 36 but slower than Acid Blue 45. []
Q8: How does the presence of inorganic anions affect the degradation of Bordeaux Red?
A8: The presence of certain inorganic anions can influence the degradation rate of Bordeaux Red. For instance, nitrate (NO3-) and sulfate (SO42-) ions have been shown to enhance the removal of Bordeaux Red in the presence of immobilized TiO2 nanoparticles under UV-C irradiation. [] Conversely, chloride (Cl-) ions exhibited an inhibitory effect on the degradation process. []
Q9: What analytical techniques are commonly employed to study Bordeaux Red?
A9: Various analytical techniques are used to characterize and quantify Bordeaux Red, including:
- Spectrophotometry: This technique is widely used to monitor the degradation of Bordeaux Red by measuring the decrease in absorbance at its characteristic wavelength. [, , , ]
- UV-Vis Spectroscopy: This method is employed to monitor the change in concentration of Bordeaux Red during photocatalytic degradation by measuring the absorbance of the solution at specific wavelengths. []
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is used to separate, identify, and quantify Bordeaux Red and its degradation products in complex matrices. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying volatile compounds that might be present in Bordeaux Red samples or generated during its degradation. [, , ]
Q10: What are the limitations of spectrophotometry in analyzing Bordeaux Red degradation?
A10: While spectrophotometry is a valuable tool for monitoring color removal, it cannot differentiate between adsorbed and degraded dye molecules. [] Therefore, it is essential to use complementary analytical techniques to confirm the complete mineralization of the dye during degradation studies.
Q11: What are the potential toxicological concerns associated with Bordeaux Red?
A11: Bordeaux Red has raised concerns regarding its potential toxicity. Studies have shown cytotoxic effects on Allium cepa L. root meristematic cells, indicating potential risks to plant life. [] While research on human health effects is limited, its use in food products is restricted in many countries due to potential health concerns.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















